N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine
Description
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Properties
Molecular Formula |
C18H19N3 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[[2-[(Z)-2-phenylethenyl]phenyl]methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C18H19N3/c1-2-6-15(7-3-1)10-11-16-8-4-5-9-17(16)14-21-18-19-12-13-20-18/h1-11H,12-14H2,(H2,19,20,21)/b11-10- |
InChI Key |
IVGPSYOVMFVZNW-KHPPLWFESA-N |
Isomeric SMILES |
C1CN=C(N1)NCC2=CC=CC=C2/C=C\C3=CC=CC=C3 |
Canonical SMILES |
C1CN=C(N1)NCC2=CC=CC=C2C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions. This method allows for the formation of imidazole rings with various substituents .
Another approach involves the use of a Schiff’s base complex nickel catalyst (Ni-C) in a one-pot microwave-assisted synthesis. This method enables the efficient formation of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups.
Scientific Research Applications
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzylsulfinyl)-2-phenylvinyl)-N’-(2,4-dimethylphenyl)thiourea
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, including the imidazole ring and the phenylvinyl and benzyl groups
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